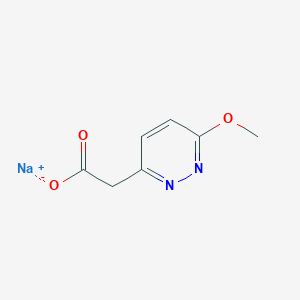

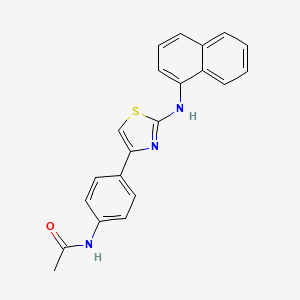

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide, also known as CPP, is a compound that has been widely studied in scientific research for its potential applications in various fields. CPP is a piperidine derivative that has been found to possess unique properties, making it an interesting compound to study.

Scientific Research Applications

Synthesis and Anticancer Activity

- A study by Jayarajan et al. (2019) highlighted the water-mediated synthesis of cyano-containing compounds and their experimental and computational analysis for non-linear optical (NLO) properties and molecular docking. These compounds showed potential interactions with the colchicine binding site of tubulin, suggesting possible applications in anticancer activity (Jayarajan et al., 2019).

Androgen Receptor Antagonism

- Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, evaluating their activities as androgen receptor (AR) antagonists. One derivative showed potent antiandrogenic activity, indicating potential for prostate cancer treatment (Kinoyama et al., 2005).

Anticancer and Anti-inflammatory Agents

- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showcasing structure-activity relationships (SAR) for these compounds (Rahmouni et al., 2016).

Reduction of Metabolism Mediated by Aldehyde Oxidase

- Linton et al. (2011) described strategies to reduce aldehyde oxidase (AO) mediated metabolism of imidazo[1,2-a]pyrimidine derivatives, enhancing their stability and potential efficacy as drugs (Linton et al., 2011).

Catalytic Aminocarbonylation

- Takács et al. (2007) explored the palladium-catalysed aminocarbonylation of iodo-heteroaromatics, leading to N-substituted nicotinamides and other derivatives with potential biological importance (Takács et al., 2007).

Imaging Agent Synthesis for Neuroinflammation

- Wang et al. (2018) synthesized a pyrazolopyrimidine-3-carboxamide derivative as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation, indicating applications in diagnostics (Wang et al., 2018).

properties

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c20-13-17-18(22-11-10-21-17)26-16-7-4-12-24(14-16)19(25)23-9-8-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADSHIXRMUMAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)

![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)

![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2363041.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)

![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)

![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)